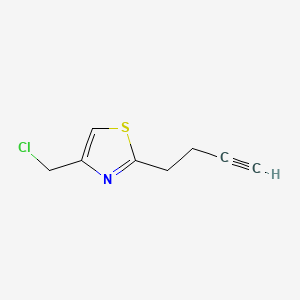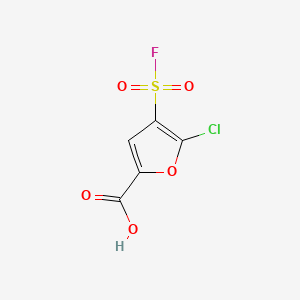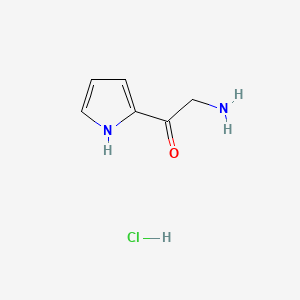
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is an organic compound that is gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a thiazole, a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry.
科学的研究の応用
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In chemistry, it has been studied for its potential use as a catalyst in organic reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of specific proteins and enzymes.
作用機序
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been suggested that the compound may also act as an antioxidant, reducing oxidative stress and protecting cells from damage.
実験室実験の利点と制限
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use in various scientific fields, such as medicine, chemistry, and biochemistry. In the laboratory, the compound has several advantages, such as its low cost, its low toxicity, and its ease of synthesis. However, the compound also has several limitations, such as its low solubility in aqueous solutions, its instability in the presence of light, and its low stability in the presence of oxygen.
将来の方向性
The potential applications of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole are vast, and there are many directions for future research. For example, further research could investigate the compound’s potential use as an anti-cancer drug and an anti-inflammatory agent. Additionally, further research could investigate the compound’s potential use as a catalyst in organic reactions, as a fluorescent probe for the detection of specific proteins and enzymes, and as an antioxidant. Finally, further research could investigate the compound’s potential use in other fields, such as materials science and nanotechnology.
合成法
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of but-3-yn-1-ol with chloromethyl thiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional chlorine atom attached to the ring. Another method involves the reaction of but-3-yn-1-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional nitrogen atom attached to the ring.
特性
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)


![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)



![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)


